molecular formula C9H8O2 B12606811 3-Ethynyl-2-methoxyphenol CAS No. 871940-23-7

3-Ethynyl-2-methoxyphenol

Cat. No.: B12606811
CAS No.: 871940-23-7
M. Wt: 148.16 g/mol
InChI Key: ROKYWHYWSKIONY-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methoxyphenol is an organic compound belonging to the phenol family It features a methoxy group (-OCH3) and an ethynyl group (-C≡CH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2-methoxyphenol can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated phenol derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The process may include steps like purification through distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Ethynyl-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methoxyphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Ethynyl-2-methoxyphenol can be compared with other methoxyphenol derivatives:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in diverse reactions, making it a valuable building block in organic synthesis and a promising candidate for further research and development.

Properties

CAS No.

871940-23-7

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

3-ethynyl-2-methoxyphenol

InChI

InChI=1S/C9H8O2/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6,10H,2H3

InChI Key

ROKYWHYWSKIONY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1O)C#C

Origin of Product

United States

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